![molecular formula C13H8FN B12556612 10-Fluorobenzo[f]quinoline CAS No. 163275-67-0](/img/structure/B12556612.png)
10-Fluorobenzo[f]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Fluorobenzo[f]quinoline is a fluorinated derivative of benzo[f]quinoline, an aza-polynuclear aromatic nitrogen heterocycle. This compound is known for its unique properties, including blue-emitting fluorescence due to its extended π-π conjugation. The incorporation of a fluorine atom enhances its chemical and biological activities, making it a compound of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Fluorobenzo[f]quinoline can be achieved through several methods:
Palladium-Mediated Fluorination: This method involves the use of palladium catalysts to introduce the fluorine atom into the aromatic ring.
Cyclization and Cycloaddition Reactions: These reactions involve the formation of the quinoline ring system through the cyclization of appropriate precursors.
Industrial Production Methods: Industrial production of this compound often utilizes scalable synthetic routes such as palladium-catalyzed cross-coupling reactions. These methods are preferred due to their efficiency, selectivity, and ability to produce large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions: 10-Fluorobenzo[f]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium amide or thiourea under basic conditions.
Major Products: The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines .
Scientific Research Applications
10-Fluorobenzo[f]quinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 10-Fluorobenzo[f]quinoline involves its interaction with molecular targets such as enzymes and DNA. The compound can inhibit the activity of enzymes by binding to their active sites, leading to the disruption of essential biochemical pathways. In the case of antibacterial activity, it targets bacterial DNA gyrase and topoisomerase IV, stabilizing the enzyme-DNA complex and leading to cell death .
Comparison with Similar Compounds
Benzo[f]quinoline: The parent compound without the fluorine atom.
10-Nitrobenzo[f]quinoline: A nitro-substituted derivative with different electronic properties.
7-Fluoroquinoline: Another fluorinated quinoline with a different substitution pattern
Uniqueness: 10-Fluorobenzo[f]quinoline is unique due to its specific substitution pattern, which imparts distinct electronic and fluorescence properties. The presence of the fluorine atom enhances its biological activity and makes it a valuable compound for various applications .
Properties
CAS No. |
163275-67-0 |
|---|---|
Molecular Formula |
C13H8FN |
Molecular Weight |
197.21 g/mol |
IUPAC Name |
10-fluorobenzo[f]quinoline |
InChI |
InChI=1S/C13H8FN/c14-11-5-1-3-9-6-7-12-10(13(9)11)4-2-8-15-12/h1-8H |
InChI Key |
SVLCSORBWPAQML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C(C=C2)N=CC=C3)C(=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Tetrachloro(methyl)-lambda~6~-sulfanyl]methane--titanium (1/1)](/img/structure/B12556529.png)
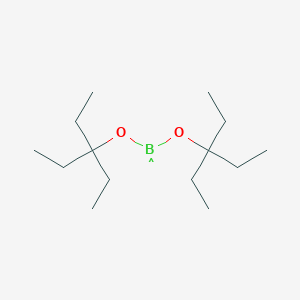
![6-[2-(2-Methylquinolin-4-yl)hydrazinylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B12556532.png)
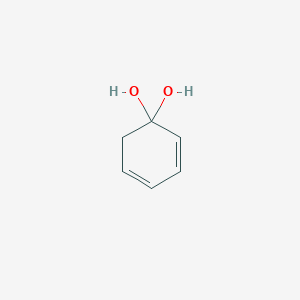
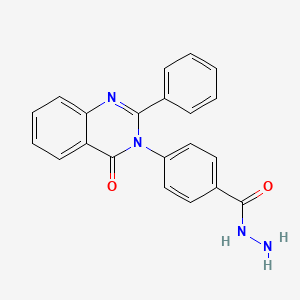
![N-[2-(Benzenesulfinyl)ethyl]-N-[(3,4-dimethoxyphenyl)methyl]acetamide](/img/structure/B12556561.png)
![N-{2-[(E)-(Hydrazinylmethylidene)amino]ethyl}dodecanamide](/img/structure/B12556564.png)
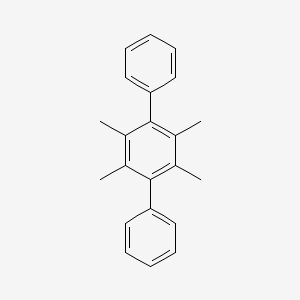
![potassium;tert-butyl-[3-[tert-butyl(dimethyl)silyl]prop-1-enyl]-dimethylsilane](/img/structure/B12556570.png)
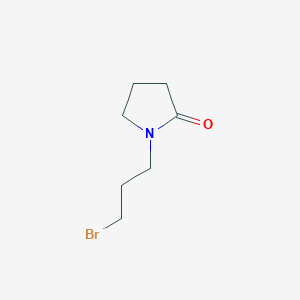
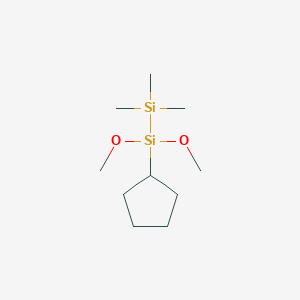
![1-[1-(2-Phenylethyl)piperidin-4-yl]-3,4-dihydroquinolin-2(1H)-one](/img/structure/B12556589.png)
![N-[2-(Cyclopentyloxy)phenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B12556595.png)
![Silane, trimethyl[2-[(methylseleno)methyl]-2-propenyl]-](/img/structure/B12556596.png)
